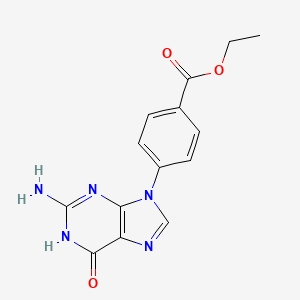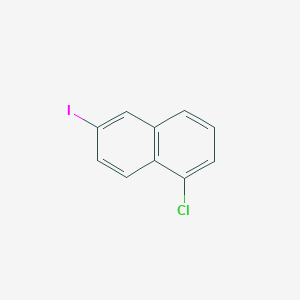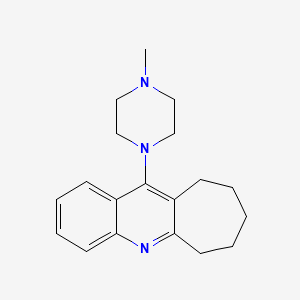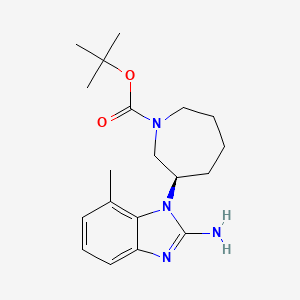![molecular formula C18H20O2Si B11834933 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) CAS No. 18537-21-8](/img/structure/B11834933.png)
1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) is an organosilicon compound characterized by the presence of a dimethylsilanediyl group bonded to two phenylene groups, each of which is further bonded to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) typically involves the reaction of dimethylchlorosilane with 4-bromoacetophenone in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling mechanism, forming the desired product with high yield. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Catalyst: Palladium(0) complex
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The ethanone groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nitric acid in sulfuric acid, 0-5°C for nitration.
Major Products Formed
Oxidation: 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(carboxylic acid)
Reduction: 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethanol)
Substitution: 1,1’-[(Dimethylsilanediyl)di(4-nitrophenylene)]di(ethan-1-one)
Wissenschaftliche Forschungsanwendungen
1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon polymers and materials with unique electronic properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent, as it can interact with specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the production of high-performance coatings and adhesives due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) involves its interaction with molecular targets through its phenylene and ethanone groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby modulating various biological pathways. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell signaling, leading to reduced cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1,1’-[(Dimethylsilylene)di(4,1-phenylene)]di(ethan-1-one)
- **1,1’-[(Diphenylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)
- **1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(methan-1-one)
Uniqueness
1,1’-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) is unique due to its specific combination of dimethylsilanediyl and ethanone groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications requiring high thermal and chemical stability, such as in advanced materials and drug delivery systems.
Eigenschaften
CAS-Nummer |
18537-21-8 |
|---|---|
Molekularformel |
C18H20O2Si |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-[4-[(4-acetylphenyl)-dimethylsilyl]phenyl]ethanone |
InChI |
InChI=1S/C18H20O2Si/c1-13(19)15-5-9-17(10-6-15)21(3,4)18-11-7-16(8-12-18)14(2)20/h5-12H,1-4H3 |
InChI-Schlüssel |
AYUGNTUOKQQWET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)


![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)
![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)

![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)

![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)


